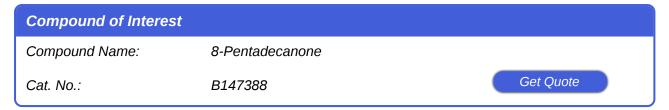


# An In-depth Technical Guide to the Infrared Spectroscopy of 8-Pentadecanone

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**8-Pentadecanone** (CAS No. 818-23-5), also known as diheptyl ketone, is a long-chain aliphatic ketone.[1][2] Its molecular formula is C<sub>15</sub>H<sub>30</sub>O.[1] Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of **8-pentadecanone**, providing valuable information about its molecular structure, particularly the presence of the carbonyl functional group and the nature of its long alkyl chains. This guide provides a comprehensive overview of the infrared spectral features of **8-pentadecanone**, detailed experimental protocols for obtaining high-quality spectra, and an interpretation of the key vibrational modes.

#### **Infrared Spectral Data of 8-Pentadecanone**

The infrared spectrum of **8-pentadecanone** is characterized by a few very strong and distinct absorption bands that are indicative of its chemical structure. The most prominent of these is the carbonyl (C=O) stretch, which is a hallmark of ketones. The spectrum is also dominated by absorptions arising from the numerous C-H bonds within the two heptyl chains.

The following table summarizes the principal infrared absorption bands for a typical saturated aliphatic ketone like **8-pentadecanone**.



Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode Assignment
~2955 - 2965	Strong	C-H Asymmetric Stretching (in -CH₃)
~2920 - 2930	Strong	C-H Asymmetric Stretching (in -CH <sub>2</sub> )
~2850 - 2860	Strong	C-H Symmetric Stretching (in - CH <sub>2</sub> )
~2870 - 2880	Medium	C-H Symmetric Stretching (in - CH <sub>3</sub> )
~1715	Very Strong	C=O Carbonyl Stretching
~1465	Medium	-CH <sub>2</sub> - Scissoring (Bending)
~1375	Medium to Weak	-CH₃ Symmetric Bending (Umbrella Mode)
~720	Weak	-CH₂- Rocking (for chains of n ≥ 4)

Note: The exact peak positions can vary slightly depending on the sample phase (solid, liquid/melt, or gas) and the specific instrumentation used.

## Interpretation of the Infrared Spectrum

The infrared spectrum of **8-pentadecanone** is dominated by features characteristic of a long-chain aliphatic ketone. The most significant absorption, located around 1715 cm<sup>-1</sup>, is due to the stretching vibration of the carbonyl (C=O) group.[3] This band is typically very strong and sharp, serving as a definitive indicator of the ketone functional group.

In the high-frequency region, between 2850 and 3000 cm<sup>-1</sup>, a series of strong bands are observed. These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH<sub>3</sub>) and methylene (-CH<sub>2</sub>) groups of the heptyl chains.



The bending vibrations of the alkyl chains are also observable. A medium-intensity peak around 1465 cm<sup>-1</sup> is attributed to the scissoring motion of the -CH<sub>2</sub>- groups. The symmetric bending of the terminal -CH<sub>3</sub> groups gives rise to a weaker band near 1375 cm<sup>-1</sup>. For a long-chain ketone like **8-pentadecanone**, a weak absorption around 720 cm<sup>-1</sup> due to the rocking motion of the methylene groups is also expected.

#### **Experimental Protocols**

High-quality infrared spectra of **8-pentadecanone** can be obtained using various sampling techniques. Given that **8-pentadecanone** is a solid at room temperature with a relatively low melting point, both solid and liquid (melt) sampling methods are applicable.

## Method 1: Attenuated Total Reflectance (ATR) of the Solid Sample

This is a rapid and straightforward method that requires minimal sample preparation.

- Instrument and Accessory Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer's ATR accessory, typically equipped with a diamond or zinc selenide crystal, is clean.
- Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.
- Sample Application: Place a small amount of solid 8-pentadecanone powder onto the center of the ATR crystal.
- Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.
- Spectrum Acquisition: Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm<sup>-1</sup> to achieve a good signal-to-noise ratio.
- Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.



# Method 2: Transmission Spectroscopy of a Melt (Capillary Cell)

This method, as indicated for some reference spectra, involves analyzing the compound in its molten state.

- Instrument Preparation: Ensure the FTIR spectrometer is properly aligned and purged.
- Sample Preparation: Gently heat a small amount of **8-pentadecanone** until it melts.
- Cell Loading: Place a drop of the molten 8-pentadecanone onto a clean, pre-heated infrared-transparent salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin capillary film of the liquid.
- Spectrum Acquisition: Immediately place the salt plate assembly into the spectrometer's sample holder and acquire the spectrum. It is important to perform the measurement before the sample solidifies.
- Background Spectrum: A background spectrum of the empty beam path should be recorded prior to the sample measurement.
- Cleaning: After the analysis, the salt plates should be thoroughly cleaned with a suitable dry solvent.

## Method 3: Potassium Bromide (KBr) Pellet for Solid Samples

This is a traditional method for obtaining high-quality spectra of solid samples.

- Sample and KBr Preparation: Weigh approximately 1-2 mg of 8-pentadecanone and 100-200 mg of dry, spectroscopy-grade KBr powder.
- Grinding: Thoroughly grind the **8-pentadecanone** and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.



- Spectrum Acquisition: Place the KBr pellet into a sample holder in the FTIR spectrometer and acquire the spectrum.
- Background: A background spectrum is typically run on the empty spectrometer.

### **Experimental Workflow Diagram**

The following diagram illustrates the general workflow for obtaining an infrared spectrum of **8- pentadecanone** using the Attenuated Total Reflectance (ATR) method.



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FTIR Experimental Workflow for **8-Pentadecanone** (ATR Method)

#### Conclusion

The infrared spectrum of **8-pentadecanone** is well-defined and serves as an excellent tool for its identification and characterization. The prominent carbonyl absorption at approximately 1715 cm<sup>-1</sup>, along with the characteristic C-H stretching and bending vibrations of its long alkyl chains, provides a unique spectral fingerprint. By following the detailed experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can reliably obtain high-quality infrared spectra of **8-pentadecanone** for various analytical applications.

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